molecular formula C21H21NO2 B8504192 1-[4-(4-Methoxy-phenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-yl]-ethanone

1-[4-(4-Methoxy-phenyl)-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-yl]-ethanone

Cat. No. B8504192
M. Wt: 319.4 g/mol
InChI Key: GLJAPTASGZBADL-UHFFFAOYSA-N
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Patent
US07875721B2

Procedure details

4-Methoxybenzaldehyde (0.074 g, 0.5 mmol) and 4-aminoacetophenone (0.068 g 0.5 mmol) were heated to melting in a round bottom flask, then a solution of the catalyst Sc(OTf)3 (0.0248 g, 0.05 mmol, 10 mol %) in anhydrous acetonitrile (0.2 mL) was added to the molten solid, followed by a solution of cyclopentadiene (0.165 g, 2.5 mmol) in acetonitrile (3 mL). The reaction was stirred at rt for 2.30 h. The reaction mixture was concentrated under reduced pressure. The crude material was purified by preparative column chromatography using silica gel (SiO2) eluted with 10% EtOAc/Hexanes to give the product as a colorless solid (0.120 g, 76%).
Quantity
0.074 g
Type
reactant
Reaction Step One
Quantity
0.068 g
Type
reactant
Reaction Step One
Quantity
0.165 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Three
Quantity
0.2 mL
Type
solvent
Reaction Step Four
Quantity
0.0248 g
Type
catalyst
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH3:11][C:12]([C:14]1[CH:19]=[CH:18][C:17]([NH2:20])=[CH:16][CH:15]=1)=[O:13].[CH:21]1[CH2:25][CH:24]=[CH:23][CH:22]=1>C(#N)C.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.C(S([O-])(=O)=O)(F)(F)F.[Sc+3]>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:6]([CH:7]2[CH:24]3[CH2:25][CH:21]=[CH:22][CH:23]3[C:16]3[CH:15]=[C:14]([C:12](=[O:13])[CH3:11])[CH:19]=[CH:18][C:17]=3[NH:20]2)=[CH:5][CH:4]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
0.074 g
Type
reactant
Smiles
COC1=CC=C(C=O)C=C1
Name
Quantity
0.068 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)N
Step Two
Name
Quantity
0.165 g
Type
reactant
Smiles
C1=CC=CC1
Step Three
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)#N
Step Four
Name
Quantity
0.2 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
0.0248 g
Type
catalyst
Smiles
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Sc+3]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at rt for 2.30 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to melting in a round bottom flask
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude material was purified by preparative column chromatography
WASH
Type
WASH
Details
eluted with 10% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
2.3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1NC=2C=CC(=CC2C2C1CC=C2)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.